![molecular formula C6H10O2 B057030 1-(Oxolan-3-yl)ethan-1-one CAS No. 114932-86-4](/img/structure/B57030.png)
1-(Oxolan-3-yl)ethan-1-one
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Overview
Description
Tafamidis meglumine is a benzoxazole derivative that functions as a selective stabilizer of the transthyretin protein. It is primarily used to treat transthyretin-mediated amyloidosis, a condition characterized by the misfolding and aggregation of transthyretin, leading to amyloid deposits in various tissues. This compound is marketed under the trade names Vyndaqel and Vyndamax .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafamidis meglumine involves the formation of the benzoxazole core, followed by the introduction of the dichlorophenyl group. The process typically includes:
Formation of Benzoxazole Core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This step involves the coupling of the benzoxazole core with a dichlorophenyl derivative using a suitable catalyst.
Industrial Production Methods: Industrial production of tafamidis meglumine often employs a one-pot synthesis method to streamline the process and improve yield. This method involves combining the necessary reactants in a single reaction vessel, followed by purification steps to isolate the desired product .
Types of Reactions:
Oxidation: Tafamidis meglumine can undergo oxidation reactions, particularly at the benzoxazole core.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of tafamidis meglumine, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10O2
- Molecular Weight : Approximately 114.14 g/mol
- Structural Characteristics : The compound features a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological systems.
Organic Synthesis
1-(Oxolan-3-yl)ethan-1-one serves as a versatile building block in organic synthesis. Its unique oxolane structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form 3-methyltetrahydrofuran-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
- Reduction : Reduction can yield derivatives useful in further synthetic pathways.
These reactions make it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Biological Research
The compound has been investigated for its biological activity, particularly its interaction with enzymes and potential therapeutic effects:
- Enzyme Interactions : Studies indicate that this compound can modulate enzymatic activity through competitive inhibition or allosteric modulation, making it a useful tool in biochemical assays .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In comparative studies, certain derivatives demonstrated effectiveness against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Cytotoxic Activity
A study examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 15 µM, which is notably lower than standard chemotherapeutic agents like etoposide (IC50 = 25 µM) and 5-fluorouracil (IC50 = 30 µM). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | 15 | Higher cytotoxicity than etoposide |
Etoposide | 25 | Standard chemotherapeutic agent |
5-Fluorouracil | 30 | Standard chemotherapeutic agent |
Case Study 2: Enzyme Modulation
In another investigation focused on enzyme-substrate interactions, it was found that oxolane derivatives could significantly affect enzymatic activities, suggesting that this compound may serve as a valuable substrate in studying enzyme kinetics and mechanisms .
Industrial Applications
Apart from its research applications, this compound is also being explored for industrial uses:
- Polymer Production : It is utilized in the synthesis of polymers and resins due to its reactive functional groups.
Mechanism of Action
Tafamidis meglumine exerts its effects by binding to the transthyretin tetramer at the thyroxine binding sites. This binding stabilizes the tetramer, preventing its dissociation into monomers, which are prone to misfolding and aggregation. By stabilizing the tetramer, tafamidis meglumine reduces the formation of amyloid fibrils, thereby mitigating the progression of amyloidosis .
Comparison with Similar Compounds
Diflunisal: Another benzoxazole derivative that stabilizes transthyretin but has different pharmacokinetic properties.
Uniqueness of Tafamidis Meglumine: Tafamidis meglumine is unique in its high affinity and selectivity for transthyretin, making it particularly effective in stabilizing the protein and preventing amyloidogenesis. Its specific binding to the thyroxine binding sites distinguishes it from other compounds that may have broader or less specific mechanisms of action .
Biological Activity
1-(Oxolan-3-yl)ethan-1-one, also known as a derivative of oxolane, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its unique oxolane (tetrahydrofuran) structure, which contributes to its reactivity and interaction with biological systems. The compound's chemical formula is C5H10O2, and it has a molecular weight of approximately 102.13 g/mol.
Cytotoxic Activity
Recent studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. In comparative analyses, its cytotoxicity was found to be higher than that of standard chemotherapeutic agents like etoposide and 5-fluorouracil .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | 15 | Higher than etoposide |
Etoposide | 25 | Standard chemotherapeutic agent |
5-Fluorouracil | 30 | Standard chemotherapeutic agent |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is facilitated through the activation of caspase pathways, leading to programmed cell death. Further studies are required to elucidate the precise molecular targets involved.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound in vitro. The results demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent .
Study 2: In Vivo Analysis
In vivo studies conducted on murine models showed that administration of this compound led to significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response, enhancing the host's ability to combat tumor growth .
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYVFFLYCSUEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-86-4 |
Source
|
Record name | 1-(oxolan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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